2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide
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Overview
Description
2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features a complex structure with a phenyl group, a pyrazinyl group, and a pyrazolyl group, making it an interesting subject for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazinyl and pyrazolyl intermediates, followed by their coupling with a phenyl butanamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide
- 2-phenyl-N-(pyridin-4-yl)acetamide
- 4-cyano-N-(pyridin-4-yl)acetamide
Uniqueness
Compared to similar compounds, 2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-2-16(15-6-4-3-5-7-15)19(25)22-11-13-24-12-8-17(23-24)18-14-20-9-10-21-18/h3-10,12,14,16H,2,11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXPWXOZALRWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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